methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a methoxy group at the 4-position and a sulfamoyl group at the 3-position. The sulfamoyl moiety is further functionalized with a [5-(thiophen-2-yl)furan-2-yl]methyl chain, introducing heterocyclic diversity (thiophene and furan rings). The compound’s lipophilicity and electronic properties are influenced by the thiophene-furan heterocycle, which may enhance membrane permeability compared to simpler aromatic substituents .
Properties
IUPAC Name |
methyl 4-methoxy-3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-15-7-5-12(18(20)24-2)10-17(15)27(21,22)19-11-13-6-8-14(25-13)16-4-3-9-26-16/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARFFKMFJJGJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological system and target.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs: benzoate esters , sulfamoyl derivatives , and heterocyclic substituents . Below is a detailed comparison:
Structural Analogues with Sulfamoyl-Benzoate Cores
Key Observations :
- The target compound’s thiophene-furan chain distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron) and oxadiazole-containing antifungals (LMM5/LMM11).
- The sulfamoyl linkage is conserved across analogs, suggesting shared synthetic routes (e.g., sulfonylation of benzoate precursors) .
- Agrochemical vs. Pharmaceutical Potential: While metsulfuron is herbicidal, LMM5/LMM11 demonstrate antifungal activity, implying the target compound’s activity depends on heterocyclic substituent specificity .
Heterocyclic Substituent Comparisons
Key Observations :
- Thiophene-containing compounds (e.g., Compound 19) often exhibit enhanced bioavailability due to sulfur’s electronegativity, which may stabilize receptor interactions .
- Furan-pyrazole hybrids () lack sulfamoyl groups but share ester functionalities, highlighting the benzoate core’s versatility in drug design .
Physicochemical Properties
- Solubility: The sulfamoyl group enhances water solubility relative to non-polar agrochemicals like metsulfuron .
- Synthetic Complexity : The multi-step synthesis likely involves coupling the thiophene-furan moiety to the sulfamoyl group, akin to methods used for LMM5/LMM11 .
Biological Activity
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Composition
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-methoxy-3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate |
| Molecular Formula | C₁₈H₁₉N₁O₄S₂ |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 2034435-87-3 |
The compound features a benzoate ester, a methoxy group, and a sulfonamide linkage, which are critical for its biological activity.
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole and sulfamoyl groups have shown moderate to excellent antimicrobial effects against various pathogens. Although specific data on this compound is limited, its structural components suggest potential efficacy in this area.
Anticancer Potential
Research has suggested that sulfonamide-containing compounds may possess anticancer properties. A study focusing on carbonic anhydrase inhibitors revealed that modifications in the sulfonamide group can enhance binding affinity to cancer-associated enzymes, potentially leading to therapeutic applications in tumor treatment . The presence of the thiophene and furan rings could also contribute to the compound's biological activity through mechanisms such as oxidative stress modulation.
Case Studies and Experimental Findings
- Antimicrobial Screening : In vitro studies on structurally related compounds have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a series of thiazole derivatives were screened, with many exhibiting moderate to good activity levels .
- Anticancer Activity : A study indicated that certain methyl sulfamoyl benzoates could selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. This suggests that this compound might similarly target CAIX, providing a basis for further investigation into its anticancer potential .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Suzuki-Miyaura Coupling : This method is often employed to form the carbon-carbon bonds necessary for constructing the compound's complex structure.
- Oxidation and Reduction Reactions : The thiophene and furan moieties can undergo oxidation under specific conditions, while the sulfonamide group can be reduced to amines if desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
